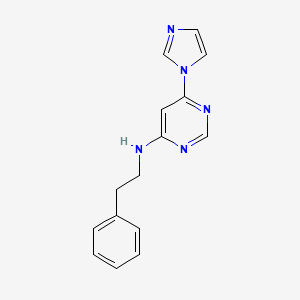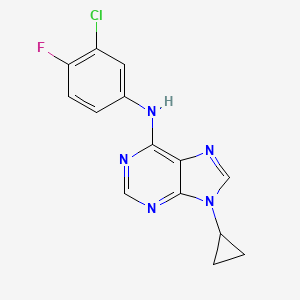
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine, also known as Gefitinib, is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase associated with transmembrane cell surface receptors . It is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This selective targeting of the mutant proteins in malignant cells is the primary mode of action of Gefitinib .
Biochemical Pathways
Gefitinib interrupts multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . Uncontrolled cell growth and mitosis lead to cancer .
Result of Action
The result of Gefitinib’s action is the inhibition of uncontrolled cell growth, thereby preventing the progression of cancer . By selectively targeting the mutant proteins in malignant cells, Gefitinib can effectively treat certain types of cancer without causing significant harm to normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as formamidine and cyanamide.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl bromide.
Substitution with 3-chloro-4-fluoroaniline: The final step involves the substitution of the purine core with 3-chloro-4-fluoroaniline under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is unique due to its specific structural features, such as the presence of the cyclopropyl group and the combination of chloro and fluoro substituents on the phenyl ring. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-9-cyclopropylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5/c15-10-5-8(1-4-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDJQPKFTVZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)
![N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443347.png)
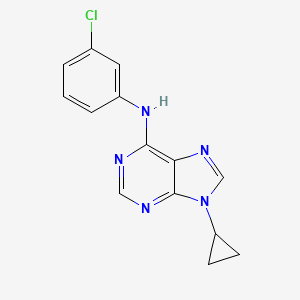
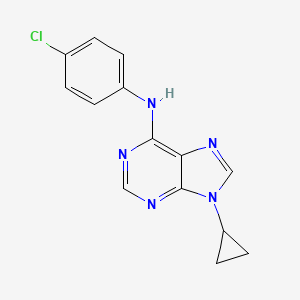
![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443399.png)
![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)
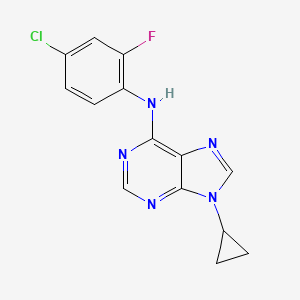
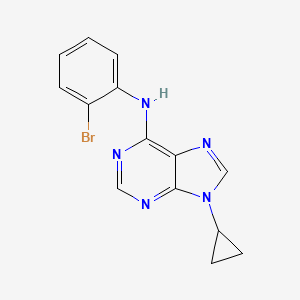
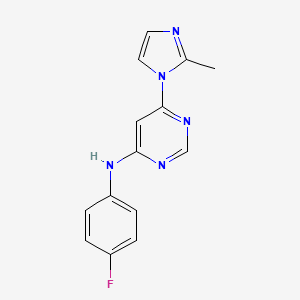
![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
